molecular formula C17H24BrNO5 B8027972 N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine

N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine

Cat. No.: B8027972
M. Wt: 402.3 g/mol
InChI Key: PAVPSQXQAYHBRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine typically involves the protection of the amine group with Boc groups, followed by bromination and methoxylation of the phenyl ring. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Mechanism of Action

The mechanism of action of N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine involves its ability to undergo various chemical transformations. The bromine atom and Boc protecting groups play crucial roles in its reactivity. The bromine atom can participate in substitution reactions, while the Boc groups can be removed to reveal reactive amine functionalities . These transformations enable the compound to interact with molecular targets and pathways in biological systems, making it valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine is unique due to the combination of its bromine atom, methoxy group, and two Boc protecting groups. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

tert-butyl N-(2-bromo-3-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO5/c1-16(2,3)23-14(20)19(15(21)24-17(4,5)6)11-9-8-10-12(22-7)13(11)18/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVPSQXQAYHBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)OC)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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